2-Methoxy-6-(trifluoromethyl)phenylacetonitrile 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1017779-07-5
VCID: VC2816641
InChI: InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3
SMILES: COC1=CC=CC(=C1CC#N)C(F)(F)F
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

CAS No.: 1017779-07-5

Cat. No.: VC2816641

Molecular Formula: C10H8F3NO

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile - 1017779-07-5

Specification

CAS No. 1017779-07-5
Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
IUPAC Name 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile
Standard InChI InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3
Standard InChI Key IPXXNDJVHVVBJH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1CC#N)C(F)(F)F
Canonical SMILES COC1=CC=CC(=C1CC#N)C(F)(F)F

Introduction

Physical and Chemical Properties

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a structurally distinct fluorinated aromatic nitrile with the molecular formula C₁₀H₈F₃NO and a molecular weight of 215.17 g/mol. Its structure features a benzene ring with three key functional groups: a methoxy group (-OCH₃) at the 2-position, a trifluoromethyl group (-CF₃) at the 6-position, and an acetonitrile (-CH₂CN) side chain.

The compound is characterized by its unique electronic properties. The trifluoromethyl group functions as a strongly electron-withdrawing substituent, while the methoxy group serves as an electron-donating group. This electronic contrast creates an interesting polarization within the molecule that influences its reactivity and interactions with various chemical and biological targets.

Key Physical and Chemical Parameters

PropertyValue
Molecular FormulaC₁₀H₈F₃NO
Molecular Weight215.17 g/mol
CAS Number1017779-07-5
Structural FeaturesBenzene ring with methoxy, trifluoromethyl, and acetonitrile groups
Electronic PropertiesMixed electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, a property that allows it to effectively penetrate biological membranes. This characteristic is particularly valuable in pharmaceutical applications where cell membrane permeability is essential for drug efficacy.

Synthesis Methods

The synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile typically involves carefully controlled reaction conditions to achieve regioselective placement of the functional groups on the aromatic ring.

Industrial Production Considerations

Industrial production of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile requires careful scaling of laboratory procedures. The process typically involves:

  • Use of automated reactors with precise control of reaction conditions

  • Careful temperature management to ensure selectivity and yield

  • Purification through techniques such as recrystallization or chromatography to obtain high-purity product

Mechanism of Action and Chemical Reactivity

The chemical reactivity of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is significantly influenced by its unique structural features, particularly the combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

Influence of Functional Groups on Reactivity

The trifluoromethyl group (-CF₃) at the 6-position is strongly electron-withdrawing, which influences the electronic distribution within the aromatic ring and affects the reactivity of the compound in various chemical transformations. This group enhances the compound's stability while also activating certain positions on the ring toward nucleophilic attack.

In contrast, the methoxy group (-OCH₃) at the 2-position is electron-donating and contributes to a different aspect of the molecule's reactivity. This electronic push-pull system creates unique reaction sites within the molecule that can be exploited in synthetic pathways.

The nitrile group (-C≡N) in the acetonitrile side chain offers additional reactivity. Nitriles can participate in various transformations, including:

  • Hydrolysis to form carboxylic acids or amides

  • Reduction to form amines

  • Addition reactions with nucleophiles

  • Cycloaddition reactions to form heterocycles

Biological Mechanisms

In biological contexts, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile may interact with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these biological macromolecules, affecting various biochemical pathways.

Applications

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile has found applications in several fields, particularly in pharmaceutical and agrochemical development.

Pharmaceutical Applications

In pharmaceutical research and development, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile serves as an important intermediate in the synthesis of various drug candidates. The compound's unique structural features make it particularly valuable for:

  • Creation of compounds with enhanced metabolic stability

  • Development of drugs with improved membrane permeability

  • Synthesis of molecules with specific receptor-binding properties

The trifluoromethyl group's electron-withdrawing nature and the methoxy group's electron-donating properties allow medicinal chemists to fine-tune the electronic properties of drug candidates, potentially enhancing their efficacy and pharmacokinetic profiles.

Research Applications

In scientific research, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is used to study:

  • Enzyme inhibition mechanisms

  • Protein-ligand interactions

  • Structure-activity relationships in drug design

The compound's ability to interact with biological targets such as enzymes and receptors makes it valuable for understanding fundamental biological processes and developing new therapeutic approaches.

Agrochemical Applications

In agrochemical development, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile serves as an intermediate in the synthesis of crop protection agents. The trifluoromethyl group's properties can enhance:

  • Stability against metabolic degradation

  • Resistance to environmental breakdown

  • Penetration through plant tissues and insect cuticles

These properties make trifluoromethylated compounds valuable in creating effective and long-lasting agricultural chemicals.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The compound is labeled with the signal word "Danger," reflecting the severity of its potential health effects .

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